

Cross-study comparison of Aprocitentan's efficacy in different hypertension models

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Aprocitentan's Efficacy Across Hypertension Models: A Comparative Analysis

Aprocitentan, a novel dual endothelin receptor antagonist, has demonstrated significant efficacy in lowering blood pressure across different hypertension models, most notably in patients with resistant hypertension. This guide provides a comprehensive comparison of **Aprocitentan**'s performance, supported by experimental data from key clinical and preclinical studies.

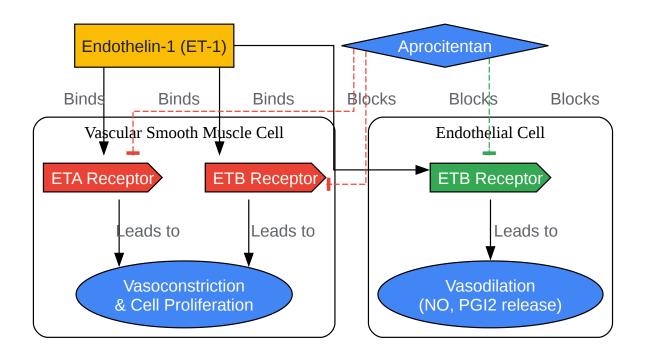
Aprocitentan is an orally active dual endothelin receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2][3][4] ET-1 is a potent vasoconstrictor, and by blocking its effects, Aprocitentan leads to vasodilation and a reduction in blood pressure.[1] This mechanism of action makes it a promising therapeutic option, particularly for resistant hypertension where other antihypertensive medications have failed to achieve adequate blood pressure control. The U.S. Food and Drug Administration (FDA) approved Aprocitentan (brand name Tryvio) in March 2024 for the treatment of hypertension in combination with other antihypertensive drugs in adults who are not adequately controlled on other medications.

Signaling Pathway of Aprocitentan

The diagram below illustrates the mechanism of action of **Aprocitentan**. It acts by blocking both ETA and ETB receptors, thus inhibiting the downstream effects of ET-1, which include



vasoconstriction, inflammation, fibrosis, and cell proliferation.



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Caption: Mechanism of action of Aprocitentan.

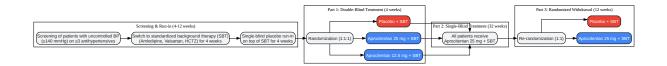
Efficacy in Resistant Hypertension: The PRECISION Trial

The pivotal Phase 3 PRECISION trial was a multicenter, blinded, randomized, parallel-group study designed to evaluate the efficacy and safety of **Aprocitentan** in adults with resistant hypertension.

Experimental Protocol: PRECISION Trial

The study had a unique three-part design to assess both the short-term and sustained long-term effects of **Aprocitentan** on blood pressure.





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Caption: Experimental workflow of the PRECISION trial.

Key aspects of the protocol:

- Patient Population: Adults with systolic blood pressure ≥140 mmHg despite being on at least three antihypertensive medications, including a diuretic.
- Standardized Background Therapy: All patients were switched to a fixed-dose combination of amlodipine, valsartan, and hydrochlorothiazide.
- Primary Endpoint: Change from baseline in sitting systolic blood pressure (SBP) measured by unattended automated office blood pressure (uAOBP) at week 4.
- Secondary Endpoints: Change in 24-hour ambulatory blood pressure.

Quantitative Data: PRECISION Trial



Treatment Group	Change in Sitting SBP from Baseline at Week 4 (mmHg)	Difference vs. Placebo (mmHg) [97.5% CI]	p-value
Aprocitentan 12.5 mg	-15.3	-3.8 [-6.8 to -0.8]	0.0042
Aprocitentan 25 mg	-15.2	-3.7 [-6.7 to -0.8]	0.0046
Placebo	-11.5	-	-

Data from Schlaich et al., as reported in multiple sources.

At the end of the 12-week withdrawal period (Part 3), patients who were switched to placebo saw a significant increase in their systolic blood pressure compared to those who remained on **Aprocitentan** 25 mg (5.8 mmHg, 95% Cl 3.7 to 7.9, p < 0.0001), demonstrating the persistent blood pressure-lowering effect of the drug.

Efficacy in Mild-to-Moderate Hypertension: Phase 2 Dose-Response Study

Prior to the PRECISION trial, a Phase 2 study was conducted to evaluate the dose-response of **Aprocitentan** in patients with mild-to-moderate essential hypertension.

Experimental Protocol: Phase 2 Study

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 490 patients with diastolic blood pressure between 90 and 109 mmHg.
- Treatment Arms: Patients received varying doses of Aprocitentan, placebo, or lisinopril over 8 weeks.
- Blood Pressure Measurement: Unattended automated office blood pressure and 24-hour ambulatory blood pressure monitoring were used.

Quantitative Data: Phase 2 Study



Treatment Group	Placebo-Corrected Change in 24-hour Ambulatory SBP/DBP (mmHg)
Aprocitentan 10 mg	-3.99 / -4.04
Aprocitentan 25 mg	-4.83 / -5.89
Aprocitentan 50 mg	-3.67 / -4.45

Data from a randomized dose-response study.

The study concluded that the maximum hypotensive effect was observed at the 25 mg dose, with the 50 mg dose not providing any additional blood pressure reduction. Doses between 10 and 25 mg were recommended for further investigation.

Efficacy in Preclinical Hypertension Models

An animal study evaluated the efficacy of **Aprocitentan** in two different rat models of hypertension.

Experimental Protocol: Preclinical Study

- Animal Models:
 - Deoxycorticosterone acetate (DOCA)-salt rats (a low-renin model of hypertension).
 - Spontaneously hypertensive rats (SHR) (a normal-renin model).
- Dosing: Single oral doses were administered to assess dose-dependent effects, and multiple doses were given over 4 weeks to evaluate long-term efficacy.

Comparative Efficacy

Aprocitentan demonstrated a more potent blood-pressure-lowering effect in the DOCA-salt rat model compared to the SHR model. In the DOCA-salt rats, 4-week administration of **Aprocitentan** at doses higher than 10 mg/kg significantly decreased blood pressure (p < 0.01) and renal vascular resistance (p < 0.05).



This finding is consistent with the understanding that low-renin and salt-sensitive forms of hypertension, which are common in resistant hypertension, often have elevated levels of endothelin-1. This suggests that **Aprocitentan**'s mechanism of action is particularly well-suited for these types of hypertension.

Summary and Conclusion

Across different hypertension models, **Aprocitentan** has consistently demonstrated its efficacy in lowering blood pressure. The most robust evidence comes from the PRECISION trial in patients with resistant hypertension, where it provided a statistically significant and sustained reduction in blood pressure on top of standardized triple combination therapy. The Phase 2 study established the optimal dose range in mild-to-moderate hypertension, and preclinical studies provided a strong rationale for its use in low-renin, salt-sensitive hypertension models. The primary adverse effects observed were fluid retention and edema, which are known class effects of endothelin receptor antagonists. **Aprocitentan** represents a valuable new therapeutic option for the management of difficult-to-control hypertension.

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